6-(Chloromethyl)-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

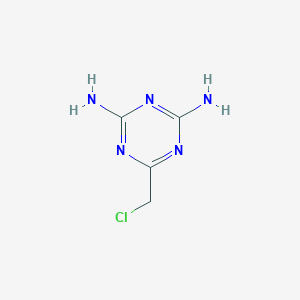

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its chloromethyl group attached to the triazine ring, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of 1,3,5-triazine-2,4-diamine. One common method includes the reaction of 1,3,5-triazine-2,4-diamine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 10°C, to yield the desired chloromethylated product .

Industrial Production Methods

Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as zinc iodide or other Lewis acids are commonly used to enhance the reaction efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products such as 6-(aminomethyl)-1,3,5-triazine-2,4-diamine or 6-(thiomethyl)-1,3,5-triazine-2,4-diamine can be formed.

Oxidation Products: Oxidation can yield compounds like 6-(chloromethyl)-1,3,5-triazine-2,4-dione.

Reduction Products: Reduction typically produces 6-(methylamino)-1,3,5-triazine-2,4-diamine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family characterized by a six-membered ring containing three nitrogen atoms. Its unique chloromethyl group enhances its reactivity and potential for forming various derivatives.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group, allowing for the formation of various derivatives. Key products include:

| Product | Reaction Type |

|---|---|

| 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine | Substitution with amines |

| 6-(Thiomethyl)-1,3,5-triazine-2,4-diamine | Substitution with thiols |

| 6-(Methylamino)-1,3,5-triazine-2,4-diamine | Reduction reactions |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

- A series of synthesized compounds were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). The results indicated notable antimicrobial activity compared to standard drugs like benzyl penicillin and ketoconazole .

Anticancer Potential

Research has also highlighted the potential of this compound in cancer treatment. Specifically:

- Compounds derived from this compound have been investigated for their ability to inhibit lysophosphatidic acid acyltransferase β activity. This inhibition is linked to reduced cancer cell proliferation .

Industrial Applications

In industrial settings, this compound is utilized in:

- Agrochemicals : It plays a role in the formulation of herbicides and pesticides due to its reactivity with various nucleophiles.

- Dyes and Polymers : The compound is involved in synthesizing dyes and polymer additives that enhance material properties.

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Research Journal of Pharmacy and Technology, researchers synthesized novel derivatives of this compound and evaluated their antimicrobial efficacy. The results showed that several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Research

A patent application detailed the use of triazine derivatives in inhibiting specific cancer-related enzymes. The findings suggested that these compounds could serve as potential therapeutic agents against certain types of cancer by targeting metabolic pathways essential for tumor growth .

Mecanismo De Acción

The mechanism of action of 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. This reactivity is the basis for its potential use as an antimicrobial or anticancer agent .

Comparación Con Compuestos Similares

Similar Compounds

- 6-(Chloromethyl)-1,3,5-triazine-2,4-dione

- 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine

- 6-(Thiometyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific reactivity conferred by the chloromethyl group. This makes it particularly useful in synthetic chemistry for introducing functional groups into molecules. Its potential biological activities also distinguish it from other triazine derivatives .

Actividad Biológica

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Characterized by a triazine ring with chloromethyl and amino substituents, this compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological effects, and potential therapeutic uses based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molar mass of approximately 188.6 g/mol. The synthesis typically involves chlorination of 1,3,5-triazine derivatives followed by amination reactions. Common methods include:

- Chlorination of triazine precursors : Using reagents like cyanuric chloride and ammonia under controlled conditions.

- Substitution reactions : The chloromethyl group can be replaced by various nucleophiles (e.g., amines) to yield different derivatives.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazine derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A derivative of triazine was shown to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29) through the inhibition of phosphatidylinositol 3-kinases (PI3K) pathways .

- Mechanism of Action : The compound's activity is attributed to its ability to alkylate DNA and inhibit critical cellular processes such as angiogenesis and cell proliferation .

Antimicrobial Activity

Triazine derivatives also demonstrate antimicrobial properties. The presence of halogen substituents enhances their reactivity against microbial targets:

- In Vitro Studies : Several studies have reported that triazines can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Potential Applications : These compounds may serve as lead compounds for developing new antimicrobial agents.

Study 1: Antitumor Activity

A study focused on a series of triazine derivatives found that specific substitutions led to enhanced antitumor activity against breast cancer (MCF-7) and glioma cell lines. The most effective derivative induced significant apoptosis and reduced tumor growth in vitro .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various triazine derivatives against common pathogens. Results indicated that compounds with chloromethyl groups exhibited higher inhibitory concentrations against Staphylococcus aureus compared to their non-halogenated counterparts.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Propiedades

IUPAC Name |

6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-1-2-8-3(6)10-4(7)9-2/h1H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHJTVMOGGJPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274789 | |

| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-62-1 | |

| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.